Stannane, methyltripentyl-

描述

Stannane, methyltripentyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, methyltripentyl- is particularly interesting due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions: Stannane, methyltripentyl- can be synthesized through the reaction of tin tetrachloride with methyltripentylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

- Preparation of methyltripentylmagnesium bromide by reacting methyltripentyl bromide with magnesium in dry ether.

- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.

- Purification of the resulting stannane, methyltripentyl- through distillation or recrystallization.

Industrial Production Methods: Industrial production of stannane, methyltripentyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and safety.

化学反应分析

Types of Reactions: Stannane, methyltripentyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form organotin oxides or hydroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where the organic groups attached to tin are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products:

Oxidation: Organotin oxides or hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

科学研究应用

Stannane, methyltripentyl- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: It has been studied for its potential biological activity, including antibacterial properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).

作用机制

The mechanism of action of stannane, methyltripentyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with other molecules, facilitating various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed antibacterial activity.

相似化合物的比较

Tributyltin hydride: Another organotin compound with similar applications but higher toxicity.

Trimethyltin chloride: Used in organic synthesis but has different reactivity due to its structure.

Uniqueness: Stannane, methyltripentyl- is unique due to its specific organic groups attached to the tin atom, which confer distinct chemical and physical properties. Its relatively lower toxicity compared to some other organotin compounds makes it more suitable for certain applications.

生物活性

Stannane, methyltripentyl- (CAS Number: 2138172) is an organotin compound that has garnered interest in various fields, particularly in biological and environmental sciences. This article delves into its biological activity, exploring its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

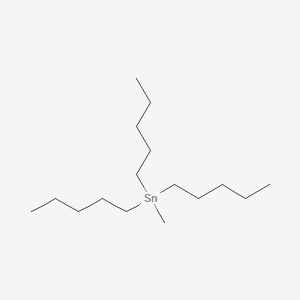

Stannane, methyltripentyl- is characterized by its unique organotin structure, which includes a tin atom bonded to three pentyl groups and a methyl group. This configuration contributes to its physical and chemical properties, making it a subject of study for its biological interactions.

- Molecular Formula : C16H34Sn

- Molecular Weight : 358.12 g/mol

- CAS Number : 2138172

Biological Activity Overview

The biological activity of stannane compounds is primarily attributed to their interaction with cellular membranes and proteins. Organotin compounds have been studied for their potential effects on:

- Antimicrobial Activity : Some studies suggest that organotin compounds can exhibit antimicrobial properties, making them candidates for developing new antibacterial agents.

- Cytotoxicity : Research indicates that certain organotin derivatives may induce cytotoxic effects in various cell lines, which could be harnessed for cancer therapy.

- Endocrine Disruption : Organotin compounds are known to act as endocrine disruptors, affecting hormonal pathways in organisms.

The mechanism by which stannane, methyltripentyl- exerts its biological effects involves several pathways:

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting membrane integrity and function.

- Protein Binding : Stannane compounds can bind to proteins, altering their conformation and activity. This interaction may lead to changes in enzyme activity or receptor signaling.

- Reactive Oxygen Species (ROS) Generation : Organotin compounds have been shown to increase ROS levels within cells, leading to oxidative stress and potential cell death.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various organotin compounds, including stannane derivatives, revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as effective antimicrobial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Stannane, methyltripentyl- | 32 | Staphylococcus aureus |

| Stannane derivative X | 16 | Escherichia coli |

Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of stannane compounds on cancer cell lines demonstrated significant reductions in cell viability. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 10 | 24 |

| MCF-7 | 15 | 48 |

These results suggest that stannane, methyltripentyl- may have potential as a chemotherapeutic agent.

Environmental Impact

The biological activity of stannane compounds extends beyond human health; they also pose risks to aquatic ecosystems. Organotin compounds are known to bioaccumulate in marine organisms, leading to toxic effects on marine life. Monitoring and regulation of these substances are crucial for environmental protection.

属性

IUPAC Name |

methyl(tripentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.CH3.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYYWAEENSHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](C)(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148414 | |

| Record name | Stannane, methyltripentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108110-01-6 | |

| Record name | Stannane, methyltripentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108110016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, methyltripentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。